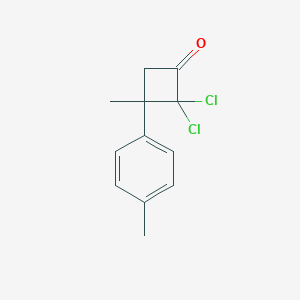
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is an organic compound with the molecular formula C₁₂H₁₂Cl₂O It is a derivative of cyclobutanone, featuring two chlorine atoms and a methyl group attached to the cyclobutane ring, along with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- typically involves the [2+2] cycloaddition reaction. This method is widely used for constructing cyclobutane rings. The reaction conditions often include the use of ultraviolet light or specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by cyclization and functional group modifications to introduce the desired substituents on the cyclobutane ring .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the additional substituents.
2,2-Dichlorocyclobutanone: A simpler derivative with only chlorine substituents.
3-Methylcyclobutanone: A derivative with a methyl group but lacking the chlorine atoms and phenyl group.
Uniqueness
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is unique due to the combination of substituents on the cyclobutane ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
193003-73-5 |
|---|---|
Molecular Formula |
C12H12Cl2O |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2,2-dichloro-3-methyl-3-(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H12Cl2O/c1-8-3-5-9(6-4-8)11(2)7-10(15)12(11,13)14/h3-6H,7H2,1-2H3 |
InChI Key |
VNACRHAOPSVFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(=O)C2(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















